2-Thiophenecarboxylic acid, 5-(aminomethyl)-, 6-(aminoiminomethyl)-2-naphthalenyl ester, dihydrobromide
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Overview
Description
2-Thiophenecarboxylic acid, 5-(aminomethyl)-, 6-(aminoiminomethyl)-2-naphthalenyl ester, dihydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, a naphthalene moiety, and multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-(aminomethyl)-, 6-(aminoiminomethyl)-2-naphthalenyl ester, dihydrobromide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 5-(aminomethyl)-, 6-(aminoiminomethyl)-2-naphthalenyl ester, dihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Thiophenecarboxylic acid, 5-(aminomethyl)-, 6-(aminoiminomethyl)-2-naphthalenyl ester, dihydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-(aminomethyl)-, 6-(aminoiminomethyl)-2-naphthalenyl ester, dihydrobromide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic acid: A simpler compound with a thiophene ring and a carboxylic acid group.
5-(Aminomethyl)-2-thiophenecarboxylic acid: Contains an aminomethyl group attached to the thiophene ring.
6-(Aminoiminomethyl)-2-naphthalenyl ester: Features a naphthalene moiety with an aminoiminomethyl group.
Uniqueness
2-Thiophenecarboxylic acid, 5-(aminomethyl)-, 6-(aminoiminomethyl)-2-naphthalenyl ester, dihydrobromide is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
103284-25-9 |
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Molecular Formula |
C17H17Br2N3O2S |
Molecular Weight |
487.2 g/mol |
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 5-(aminomethyl)thiophene-2-carboxylate;dihydrobromide |
InChI |
InChI=1S/C17H15N3O2S.2BrH/c18-9-14-5-6-15(23-14)17(21)22-13-4-3-10-7-12(16(19)20)2-1-11(10)8-13;;/h1-8H,9,18H2,(H3,19,20);2*1H |
InChI Key |
YVSXPNQOLLBLIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(=O)C3=CC=C(S3)CN)C=C1C(=N)N.Br.Br |
Origin of Product |
United States |
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